2,4,5-Trihydroxypentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trihydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-3(7)1-4(8)5(9)10/h3-4,6-8H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKGLBJVIAQRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944180 | |
| Record name | 3-Deoxypentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21569-63-1, 29625-78-3, 50480-12-1 | |
| Record name | 3-Deoxy-D-threo-pentonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021569631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythro-3-deoxypentonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029625783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxypentonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050480121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxypentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trihydroxypentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Evolution of Research on 2,4,5 Trihydroxypentanoic Acid
The investigation of 2,4,5-Trihydroxypentanoic acid, often identified by its synonym 3-deoxypentonic acid, has evolved from its initial detection as a product of sugar degradation to its identification as a naturally occurring metabolite in diverse biological systems. Early studies mentioned 3-deoxypentonic acid as an oxidized form of 3-deoxypentulose, a compound found in heated milk and formed from the degradation of carbohydrates like lactose. csic.es This initial context placed it within the realm of food chemistry and carbohydrate degradation pathways.
The advent of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), has been pivotal in expanding the known occurrences of this compound. Research has identified it as a natural metabolite in various plants. For instance, metabolomic studies have detected its presence in the tissues of olive (Olea europaea L.) and Eucalyptus species, where its concentration changes in response to environmental factors like water stress. biologists.comresearchgate.net
More recently, research has uncovered this acid as a structural component of complex secondary metabolites produced by microorganisms. A notable example is its discovery as a hydroxy acid fragment within trichodestruxins, a class of cyclodepsipeptides isolated from the endophytic fungus Trichoderma harzianum. mdpi.com Similarly, a fluorinated version, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, was identified as a novel fluorometabolite in Streptomyces species, highlighting a new biosynthetic pathway. rsc.orgresearchgate.netnih.gov This evolution of research from a simple degradation product to a component of complex, bioactive natural products underscores its emerging significance in biochemistry and natural product chemistry.
Foundational Concepts and Significance of Pentanoic Acid Derivatives in Biological Systems
2,4,5-Trihydroxypentanoic acid belongs to the broad class of pentanoic acid (valeric acid) derivatives. Pentanoic acid itself is a short-chain fatty acid (SCFA) found naturally in plants like Valeriana officinalis and as a minor product of the human gut microbiome. atamanchemicals.comwikipedia.org SCFAs, including acetate, propionate, and butyrate, are crucial metabolites produced by bacterial fermentation of dietary fibers in the gut. frontiersin.orgresearchgate.net They serve as energy sources for intestinal cells, help maintain gut homeostasis, and possess immunomodulatory and anti-inflammatory properties. frontiersin.orgfrontiersin.org
The addition of multiple hydroxyl groups, as seen in this compound, transforms the molecule from a simple fatty acid into a polyhydroxy acid (PHA), a class of compounds that are central to many biological processes. PHAs are known for their biocompatibility and are synthesized by numerous microorganisms as intracellular carbon and energy storage polymers. ugr.esaocs.orgresearchgate.net These biopolyesters, such as poly(3-hydroxybutyrate), are thermoplastic and biodegradable, making them attractive alternatives to conventional plastics. wikipedia.org
The functional groups of this compound—a carboxylic acid and multiple hydroxyls—make it water-soluble and capable of participating in various metabolic pathways. solubilityofthings.com Its gamma-lactone form, this compound γ-lactone, has been identified as an endogenous substance with neuroactive properties. nih.gov Specifically, it has been shown to act as a potential "hunger substance" by directly affecting neurons in the hypothalamus of rats. nih.govresearchgate.net This biological activity highlights the significance of pentanoic acid derivatives not just as metabolic intermediates or structural components, but also as signaling molecules within complex biological systems.
Current Research Frontiers and Challenges in 2,4,5 Trihydroxypentanoic Acid Studies
Precursor Utilization and Initial Enzymatic Steps in this compound Formation
The primary precursor for the biosynthesis of this compound is understood to be D-xylose, a common component of hemicellulose in plant biomass. The initial steps involve the oxidation of D-xylose to D-xylonate. This conversion can be catalyzed by enzymes such as D-xylose dehydrogenase.
Following the formation of D-xylonate, the pathway proceeds through a dehydration step to yield 2-keto-3-deoxy-D-xylonate, also known as (S)-4,5-dihydroxy-2-oxopentanoic acid. vtt.fi The enzyme responsible for this transformation is D-xylonate dehydratase. researchgate.net Subsequently, 2-keto-3-deoxy-D-xylonate can be reduced to form this compound (3-deoxypentonic acid). researchgate.net This proposed pathway highlights a non-phosphorylative route for pentose (B10789219) catabolism. In some contexts, this compound can also be formed from the intramolecular Cannizzaro reaction of 3-deoxyxylosone, which is itself derived from xylose.
In the context of its fluorinated analog, (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), the precursor is 5-fluoro-5-deoxy-D-ribose (5-FDR). researchgate.netnih.gov This substrate is then oxidized by a NAD+-dependent dehydrogenase, FdrC, to form a lactone intermediate which is subsequently hydrolyzed to 5-FHPA. researchgate.netnih.gov This suggests that the core biosynthetic machinery for the pentanoic acid backbone may be conserved, with the initial substrate determining the final product.
| Precursor | Key Enzyme(s) | Resulting Intermediate/Product |
| D-Xylose | D-xylose dehydrogenase, D-xylonate dehydratase | 2-keto-3-deoxy-D-xylonate |
| 2-keto-3-deoxy-D-xylonate | Reductase (postulated) | This compound |
| 5-fluoro-5-deoxy-D-ribose (5-FDR) | FdrC (NAD+-dependent dehydrogenase) | (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) |
Characterization of Specific Biosynthetic Gene Clusters Encoding this compound Production
While a specific biosynthetic gene cluster (BGC) solely dedicated to the production of this compound has not been definitively characterized in the literature, the genes encoding the enzymes for its proposed synthesis from D-xylose are known to be part of broader metabolic pathways. For instance, genes for D-xylose dehydrogenase and D-xylonate dehydratase are found in various microorganisms capable of utilizing xylose.
In contrast, a well-defined BGC, designated as the fdr cluster, has been identified in Streptomyces sp. MA37 for the production of the fluorinated analog, 5-FHPA. researchgate.netnih.gov This cluster contains the gene fdrC, which encodes the crucial NAD+-dependent dehydrogenase. researchgate.netnih.gov The fdr cluster also contains genes predicted to encode other functions such as a phosphoesterase, a cyclase, and a regulator. researchgate.net The presence of this dedicated cluster for the fluorinated compound suggests that under specific evolutionary pressures, organisms can evolve specialized genetic machinery for the synthesis of such metabolites. It is plausible that homologous, yet uncharacterized, clusters exist for the non-fluorinated counterpart in other organisms.
| Gene Cluster | Organism | Encoded Product | Key Genes |
| fdr | Streptomyces sp. MA37 | (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) | fdrC (NAD+-dependent dehydrogenase) |
Regulation of this compound Biosynthesis at the Molecular Level
The regulation of this compound biosynthesis is likely controlled at the level of its precursor supply, which is deeply integrated with central carbon metabolism, particularly the pentose phosphate (B84403) pathway (PPP). The PPP is a major pathway for the generation of pentose sugars and reducing equivalents in the form of NADPH. nih.govnih.gov The activity of the PPP is regulated by the cellular demand for these products. nih.gov For example, the first committed enzyme of the oxidative PPP, glucose-6-phosphate dehydrogenase (G6PD), is allosterically regulated by the ratio of NADP+ to NADPH. nih.gov
Therefore, conditions that upregulate the PPP, such as oxidative stress or high biosynthetic demand, could lead to an increased pool of pentose sugars like xylose, which could then be channeled into the biosynthesis of this compound. In engineered Saccharomyces cerevisiae, the expression of D-xylose dehydrogenase and D-xylonate dehydratase from Caulobacter crescentus led to the production of 2-keto-3-deoxyxylonic acid and an accumulation of D-xylonic acid, with a notable portion being converted to 3-deoxypentonic acid (this compound). vtt.fi This indicates that the expression levels of the biosynthetic enzymes are a key regulatory point.
Pathways for the Catabolism and Turnover of this compound
Detailed pathways for the catabolism and turnover of this compound are not yet well-elucidated in the scientific literature. However, its detection as a transient metabolite in various organisms suggests that it is actively synthesized and degraded. As a hydroxylated short-chain fatty acid, it is plausible that its degradation involves oxidation of its hydroxyl groups and eventual entry into central metabolic pathways.
The changing levels of this compound in response to environmental stimuli, such as drought stress in tea plants and seasonal changes in Eucalyptus grandis, further support the existence of active catabolic pathways. nih.govnih.gov In maize, under combined drought and heat stress, the levels of this compound were observed to decrease, suggesting its utilization or conversion as part of the plant's stress response. nih.gov Further research is needed to identify the specific enzymes and pathways responsible for its breakdown.
Intermediary Metabolic Roles of this compound in Diverse Organisms
This compound has been identified as a metabolic intermediate in a variety of organisms, where it appears to play diverse roles.
In plants, it has been detected in metabolomic studies of maize, olive, and tea. researchgate.netnih.govnih.gov In maize seedlings subjected to drought and heat stress, the concentration of this compound decreased, suggesting its involvement in the plant's adaptive response. nih.gov Similarly, in tea plants under drought stress, this compound showed positive correlations with other organic acids like succinic acid and fumaric acid, hinting at its connection to central energy metabolism. nih.gov In olive tissues, it was one of the organic acids that showed different levels between leaves and fruit, indicating a role in energy-related metabolic dynamics during development. researchgate.net
In mammals, this compound, also referred to as 3-deoxypentonic acid, has been identified in the serum of fasted rats. nih.gov Intriguingly, when administered to the brain, it was found to elicit feeding behavior, suggesting it may act as a "hunger substance". nih.gov This points to a potential role in the regulation of energy homeostasis and feeding behavior.
In the context of microbial biotechnology, this compound (as 3-deoxypentonic acid) has been observed as a byproduct in engineered Saccharomyces cerevisiae designed to produce other chemicals from D-xylose. vtt.finih.gov This highlights its position as a native, albeit perhaps inefficiently utilized, metabolite in yeast xylose metabolism.
| Organism | Observed Role/Context |
| Maize (Zea mays) | Metabolite level decreases under drought and heat stress. nih.gov |
| Olive (Olea europaea) | Levels vary between leaves and fruit, indicating a role in energy metabolism during development. researchgate.net |
| Tea Plant (Camellia sinensis) | Levels change during drought stress and re-watering, correlated with other organic acids. nih.gov |
| Rat (Rattus norvegicus) | Found in the serum of fasted animals; may act as a hunger signal. nih.gov |
| Saccharomyces cerevisiae (engineered) | Byproduct in engineered D-xylose utilization pathways. vtt.finih.gov |
| Eucalyptus grandis | Levels vary with seasons, suggesting a role in metabolic adjustments. nih.gov |
Biochemical Characterization of Enzymes Interacting with this compound
The formation of 5-FHPA is directed by a specific gene cluster, designated the fdr cluster, identified in Streptomyces sp. MA37. researchgate.netnih.govd-nb.info This cluster encodes the necessary enzymatic machinery for the pathway. Two key enzymes from this pathway have been characterized: the fluorinase (FlA) that initiates the process and the dehydrogenase (FdrC) that completes it.
Fluorinase (FlA): The fluorinase from Streptomyces sp. MA37 is the enzyme responsible for catalyzing the formation of the carbon-fluorine bond, the first committed step in the biosynthesis of fluorinated metabolites. nih.govdoi.org This enzyme is highly homologous (80-87% identity) to the well-characterized fluorinase from Streptomyces cattleya. nih.gov An X-ray crystallographic study revealed that its structure is almost identical to the S. cattleya enzyme. nih.gov Fluorinases have also been identified and characterized from other microorganisms, such as Actinopolyspora mzabensis. The fluorinase from A. mzabensis (Am-fluorinase) was successfully overexpressed, purified, and refolded from inclusion bodies. doi.orgnih.gov Biochemical analysis showed it has an optimal pH for activity at 7.2 and an optimal temperature of 65 °C, with notable thermostability, retaining over 70% of its activity at 80 °C. doi.orgnih.gov
FdrC Dehydrogenase: Within the fdr gene cluster, the gene fdrC encodes the terminal enzyme responsible for producing 5-FHPA. nih.govresearchgate.net The FdrC protein was over-expressed in E. coli, purified, and identified as a protein with an estimated molecular weight of approximately 31 kDa. nih.gov In vitro assays confirmed its role in the conversion of a fluorinated sugar intermediate into 5-FHPA. researchgate.netnih.gov
| Enzyme | Source Organism | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Fluorinase (FlA) | Streptomyces sp. MA37 | - | - | - | High homology to S. cattleya fluorinase; initiates C-F bond formation. nih.gov |
| Am-Fluorinase | Actinopolyspora mzabensis | ~33.5 (calc.) | 7.2 | 65 | Exhibits moderate thermostability. doi.orgnih.gov |
| FdrC Dehydrogenase | Streptomyces sp. MA37 | ~31 | - | - | Catalyzes the final step in 5-FHPA biosynthesis. nih.gov |
Detailed Reaction Mechanisms Catalyzed by this compound Metabolizing Enzymes
The biosynthesis of 5-FHPA is a multi-step process that branches off from the primary pathway for fluoroacetate (B1212596) and 4-fluorothreonine (B18676) synthesis. researchgate.netdoi.org
Fluorination: The pathway begins with the fluorinase enzyme (FlA), which catalyzes a nucleophilic substitution (SN2) reaction. It utilizes inorganic fluoride (B91410) (F⁻) to attack the C5' position of S-adenosyl-L-methionine (SAM), displacing L-methionine and forming 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). researchgate.netnih.gov
Intermediate Steps: 5'-FDA is subsequently converted through several enzymatic steps, including phosphorylation and depurination, to the key intermediate 5-fluoro-5-deoxy-D-ribose (5-FDR). researchgate.netresearchgate.net
Oxidation and Hydrolysis: The final stage is catalyzed by FdrC. This enzyme mediates the oxidation of 5-FDR to an unstable intermediate, 5-fluoro-5-deoxy-lactone (5-FRL). researchgate.netrsc.orgnih.gov This reaction is dependent on the cofactor NAD⁺. The lactone intermediate then undergoes spontaneous hydrolysis in the aqueous environment to yield the final product, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA). researchgate.netrsc.orgnih.govresearchgate.net
Substrate Specificity and Kinetic Parameters of this compound Biocatalysts
The efficiency and substrate preference of the enzymes in the 5-FHPA pathway are critical for its production.
FdrC Dehydrogenase: The primary substrate for FdrC is 5-fluoro-5-deoxy-D-ribose (5-FDR). researchgate.net The addition of 5-FDR to cell-free extracts of Streptomyces sp. MA37 was shown to lead to the production of 5-FHPA and other related fluorometabolites. researchgate.netnih.gov The enzyme's activity can be monitored using a UV-Vis spectroscopy-based assay that tracks the formation of NADH. nih.gov While detailed kinetic parameters such as Kₘ and kcat for FdrC are not widely reported in the literature, its activity has been confirmed through in vitro assays. nih.gov
Fluorinases: Kinetic studies have been performed on several fluorinase enzymes. The fluorinase from Actinopolyspora mzabensis exhibits an activity of 0.44 ± 0.03 μM min⁻¹ mg⁻¹. nih.gov The fluorinase from the marine-derived Streptomyces xinghaiensis has been described as a highly efficient and robust variant. rsc.orgsemanticscholar.org Kinetic parameters have been determined for several newly identified fluorinases, highlighting variations in their catalytic efficiency. acs.org
| Enzyme | Substrate(s) | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| FlAPtaU1 | SAM | 134.4 ± 19.9 | 0.009 ± 0.000 | 66.96 |
| FlASAJ15 | SAM | 63.8 ± 11.9 | 0.005 ± 0.000 | 78.37 |
| FlAMA37 | SAM | 148.8 ± 15.1 | 0.005 ± 0.000 | 33.60 |
| FlASxin | SAM | 114.3 ± 27.6 | 0.005 ± 0.000 | 43.74 |
| Kinetic parameters for various fluorinases determined with 75 mM KF. Data sourced from ACS Catalysis. acs.org |
Identification and Role of Cofactors in this compound Enzymatic Conversions
Cofactors play an indispensable role in the enzymatic reactions leading to 5-FHPA.
S-adenosyl-L-methionine (SAM): SAM serves as a co-substrate for the fluorinase enzyme. nih.gov It provides the five-carbon ribose moiety that is ultimately fluorinated and modified to form the backbone of 5-FHPA.
NAD⁺ (Nicotinamide Adenine Dinucleotide): NAD⁺ is an essential cofactor for the FdrC dehydrogenase. researchgate.netrsc.orgnih.gov It functions as an oxidizing agent, accepting a hydride ion (H⁻) from the substrate, 5-fluoro-5-deoxy-D-ribose. researchgate.netni.ac.rs This oxidation step is crucial for the formation of the intermediate lactone, which subsequently hydrolyzes to 5-FHPA. The conversion of NAD⁺ to its reduced form, NADH, can be used to monitor the enzyme's activity spectrophotometrically. nih.gov
Biological Functions and Roles of 2,4,5 Trihydroxypentanoic Acid and Its Derivatives
Occurrence and Metabolic Significance of 2,4,5-Trihydroxypentanoic Acid in Microorganisms
A derivative of this compound, specifically (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), has been identified as a novel fluorometabolite in the soil bacterium Streptomyces sp. MA37. nih.govresearchgate.netrsc.org This discovery points to a previously unknown pathway for the biosynthesis of organofluorine compounds in microorganisms. researchgate.netrsc.org The production of 5-FHPA is distinct from the well-established pathways for fluoroacetate (B1212596) (FAc) and 4-fluorothreonine (B18676) (4-FT) synthesis. nih.govresearchgate.netrsc.org
The biosynthesis of 5-FHPA begins with the enzymatic fluorination of S-adenosyl-L-methionine (SAM) to form 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA), a reaction catalyzed by the fluorinase enzyme. researchgate.net 5'-FDA is then converted to 5-fluoro-5-deoxy-D-ribose (5-FDR). nih.govresearchgate.net In the Streptomyces sp. MA37, a specific gene cluster, designated as the fdr cluster, encodes the enzymes for the subsequent steps. nih.govresearchgate.net An NAD+-dependent dehydrogenase, FdrC, oxidizes 5-FDR to 5-fluoro-5-deoxy-lactone, which is then hydrolyzed to yield 5-FHPA. nih.govresearchgate.netrsc.org The identification of 5-FHPA and its biosynthetic pathway expands the known diversity of naturally produced organofluorine compounds. ipp.ptnih.govresearchgate.netscispace.com
Biosynthetic Pathway of 5-Fluoro-2,4,5-Trihydroxypentanoic Acid in Streptomyces sp. MA37
| Precursor | Intermediate(s) | Enzyme | Product | Reference |
|---|---|---|---|---|
| S-adenosyl-L-methionine (SAM) and Fluoride (B91410) ion | 5'-fluoro-5'-deoxyadenosine (5'-FDA) | Fluorinase | 5'-FDA | researchgate.net |
| 5'-FDA | 5-fluoro-5-deoxy-D-ribose (5-FDR) | Not specified | 5-FDR | nih.govresearchgate.net |
| 5-FDR | 5-fluoro-5-deoxy-lactone | FdrC (NAD+-dependent dehydrogenase) | (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) | nih.govresearchgate.netrsc.org |
Evidence suggests that this compound and its derivatives are involved in the secondary metabolism of certain fungi. For instance, a study on the plant endophytic fungus Trichoderma harzianum KZ-20 led to the isolation of new cyclodepsipeptides, specifically trichodestruxins. frontiersin.org One of these compounds, trichodestruxin B, contains a this compound unit within its structure. frontiersin.org This finding indicates that this compound can serve as a building block in the biosynthesis of complex secondary metabolites in fungi.
Presence and Functional Attributes of this compound in Plant Systems
This compound has been identified as a metabolite in various plant species, suggesting its involvement in plant metabolic processes. In a study on olive (Olea europaea L.), this compound was among the organic acids detected in different tissues, highlighting its role in the dynamic changes of energy-related metabolites. biologists.com
Furthermore, in tea plants (Camellia sinensis), this compound was detected and showed positive correlations with other organic acids like succinic acid, glyceric acid, and fumaric acid, especially under drought stress conditions. frontiersin.orgnih.gov This suggests a potential role for this compound in the plant's response to environmental stressors. Similarly, in maize, the levels of this compound were observed to decrease under drought and heat stress. nih.gov
A derivative of this compound, 5-caffeoyl-2,4,5-trihydroxypentanoic acid, has been isolated from the seeds of Solanum incanum L. google.comwipo.int This compound is a phenolic acid, and its structure was determined through spectral data analysis. google.com The presence of the caffeoyl group suggests it may possess antioxidant properties, a common characteristic of phenolic compounds in plants. Phenolic acids are known to play various roles in plants, including defense against pathogens and herbivores. The fruit of Solanum incanum has traditional uses, and the isolation of this novel phenolic acid contributes to understanding the chemical composition of this plant. google.comchula.ac.th
Mammalian Metabolic Context of this compound (excluding clinical trials)
In the context of mammalian metabolism, this compound, also referred to as 3-deoxypentonic acid (3-DPA), has been suggested to play a role in the regulation of feeding behavior. nih.gov Studies have indicated that endogenous sugar acids, including 3-DPA, may act as satiety factors. nih.gov Research on the gamma-lactone form of this compound has shown that it can directly affect the neural excitability of the lateral and ventromedial hypothalamic neurons in rats, which are key brain regions for controlling feeding and satiety. nih.govresearchgate.net
Furthermore, this compound has been detected in the fecal and urine metabolomes of humans, indicating its presence within the human metabolic system. isciii.esntu.edu.sg Its detection in these samples suggests it is part of the complex interplay between diet, the gut microbiome, and host metabolism. isciii.esntu.edu.sg
This compound Gamma-Lactone (2-Deoxyribonolactone) as a DNA Damage Product
Molecular Consequences of 2-Deoxyribonolactone on DNA Replication
The presence of a 2-deoxyribonolactone (dL) lesion in a DNA template has profound consequences for DNA replication. The dL lesion is a non-instructional site, meaning it does not provide a template for the insertion of a specific nucleotide by DNA polymerases. researchgate.net This lack of information can lead to several outcomes, including the blockage of replication and mutagenesis.
Studies have shown that dL is a significant block to DNA replication. nih.govmdpi.com In human cells, while a related lesion like thymine (B56734) glycol (Tg) is almost entirely bypassed, dL presents a major obstacle to the replication machinery. nih.gov When the lesion is part of a tandem damage site (e.g., next to a thymine glycol), the blockage becomes even more severe, with translesion synthesis (TLS) efficiency dropping to as low as 5%. nih.govmdpi.com
When bypass of the dL lesion does occur, it is often mutagenic. A common outcome is the incorporation of a nucleotide opposite the non-instructional site. While some studies in E. coli systems initially suggested an "A-rule," where deoxyadenosine (B7792050) monophosphate (dAMP) is preferentially inserted opposite the lesion, this is not universally strict and can be influenced by the sequence context. oup.comresearchgate.net In human cells, dA is also preferentially incorporated opposite an isolated dL. nih.gov Another significant mutagenic event is the occurrence of single-base deletions. nih.gov
The cellular response to dL involves specialized translesion synthesis (TLS) polymerases. Deficiencies in specific TLS polymerases, such as polymerase ι (pol ι) or polymerase κ (pol κ), can lead to an increase in deletion products during the bypass of dL, indicating their role in attempting to carry out a more accurate, albeit still challenging, bypass of the lesion. nih.gov
The structural nature of the dL lesion, with its planar sp2 hybridized C1' carbon, differs from a regular abasic site and may influence how replication enzymes interact with it. oup.com This structural difference can lead to the stalling of replicative polymerases and the recruitment of specialized TLS polymerases to resolve the blockage, a process that is inherently more error-prone. oup.comnih.gov
Enzymatic Processing and Repair Mechanisms for 2-Deoxyribonolactone Lesions
The cellular machinery recognizes 2-deoxyribonolactone (dL) as a deleterious lesion and initiates repair, primarily through the Base Excision Repair (BER) pathway. nih.gov The initial step in BER involves the incision of the DNA backbone adjacent to the baseless site. oup.com AP endonucleases, key enzymes in this pathway, are responsible for this action. In E. coli, the major AP endonucleases are Exonuclease III (Xth) and Endonuclease IV (Nfo). oup.comresearchgate.net In mammals, the primary AP endonuclease is Ape1, which readily incises the DNA strand at the 5' position relative to the dL lesion, thereby directing it into the BER pathway. nih.gov
However, the processing of the dL lesion within the BER pathway is complex and can lead to toxic intermediates. A critical finding is that the dL residue can form covalent cross-links with several DNA repair enzymes. acs.org The carbonyl group of the lactone is highly electrophilic and can react with nucleophilic residues in the active sites of these enzymes. genesilico.pl
Key findings on enzymatic interactions include:
DNA Polymerase Beta (Pol β): Instead of performing its usual function of excising the incised abasic site, mammalian Pol β forms a stable, irreversible DNA-protein cross-link (DPC) with the dL lesion. genesilico.plnih.gov This occurs via nucleophilic attack by a critical lysine (B10760008) residue (Lys-72) in the enzyme's active site on the lactone's carbonyl carbon. genesilico.pl Such DPCs are bulky lesions that can block replication and transcription if not removed. genesilico.pl
Endonuclease III (Nth): The E. coli BER enzyme Endonuclease III (Nth), a DNA glycosylase/AP lyase, is also irreversibly inhibited by forming a covalent cross-link with the dL lesion. acs.orgjhu.edu This reaction effectively turns the lesion into a suicide substrate for the enzyme. oup.com
Other BER Proteins: Studies have shown that other repair proteins, such as Fpg and human Nei-like protein 1 (hNEIL1), can also form cross-links with dL. researchgate.net
The formation of these DNA-protein cross-links complicates the repair process. The cell must then employ additional pathways to resolve these bulky adducts. mdpi.com The primary pathway for repairing dL appears to be the "long-patch" BER pathway, which involves the synthesis of two or more nucleotides to replace the excised segment, rather than the "short-patch" pathway that replaces a single nucleotide. nih.gov In some contexts, particularly for complex tandem lesions involving dL, the Nucleotide Excision Repair (NER) pathway, involving the UvrABC complex in bacteria, may also play a role. mdpi.com Furthermore, histone proteins themselves have been shown to catalyze the cleavage of DNA containing dL in the context of nucleosomes, adding another layer of processing for this lesion. jhu.edu
Analytical Methodologies for the Detection and Characterization of 2,4,5 Trihydroxypentanoic Acid
Chromatographic Separation Techniques for 2,4,5-Trihydroxypentanoic Acid and its Metabolites (e.g., GC-MS, LC-MS)
The separation and detection of this compound, a polar hydroxy acid, from complex biological and industrial matrices necessitate advanced chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used methods.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, derivatization is a mandatory step for GC-MS analysis. This process replaces active hydrogen atoms on the hydroxyl and carboxyl groups with non-polar moieties, increasing the compound's volatility and thermal stability.
Common derivatization procedures include:
Silylation: This is a widely used method where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a combination of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% trimethylchlorosilane are employed. nih.govrsc.orgcabidigitallibrary.org For instance, in metabolomic studies of bamboo shoots, samples are first treated with a methoxy (B1213986) solution followed by BSTFA reagent before GC-MS analysis. cabidigitallibrary.org Similarly, analysis of fecal and cecal samples involves derivatization with methoxyamine hydrochloride and MSTFA. isciii.es The resulting trimethylsilyl (B98337) (TMS) derivatives are amenable to separation on standard non-polar capillary columns, such as a DB-5ms. unica.it
Two-step Derivatization: A common approach involves oximation followed by silylation. The sample is first treated with methoxylamine hydrochloride in pyridine (B92270) to protect carbonyl groups, followed by silylation with a reagent like MSTFA. nih.gov
Following derivatization, the sample is injected into the GC system, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a characteristic mass spectrum for identification. rsc.orgcabidigitallibrary.org For example, the analysis of a fluorinated analog, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), after persilylation using MSTFA, confirmed its presence in a bacterial fermentation broth. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing polar compounds like this compound in their native form, circumventing the need for derivatization. escholarship.org This technique is particularly useful for analyzing complex aqueous samples.
Key aspects of LC-MS analysis include:
Separation: Reversed-phase chromatography is commonly used, although other modes can be employed depending on the matrix. In a metabolomic analysis of tea plants under drought stress, this compound was detected using an LC-MS system. frontiersin.org
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules, and it is frequently used in either positive or negative ion mode. nih.govfrontiersin.org
Detection: The mass spectrometer provides high selectivity and sensitivity for detection. High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been noted as a critical tool for the accurate determination of related compounds in various matrices. ontosight.ai Studies on aliphatic carboxylic acids in industrial liquors have also utilized HPLC-MS, though co-elution with other acids can present a challenge. researchgate.netresearchgate.net
Spectroscopic Identification and Structural Elucidation of this compound (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Unlike mass spectrometry, which provides information about the mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its constitution and stereochemistry.
The identification of new products derived from the reaction of xylose in the presence of a Sn-BEA zeolite catalyst, which included this compound, was accomplished using a combination of NMR and mass spectrometry. escholarship.org
Detailed NMR data has been published for structurally similar compounds, which can be used to infer the spectral characteristics of this compound. For example, the fluorinated analog (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid has been extensively characterized. rsc.org
¹H NMR: Provides information on the number of different types of protons and their connectivity.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
¹⁹F NMR: This technique was key in identifying fluorinated metabolites like 5-FHPA, where the fluorine signal and its coupling to adjacent protons provide definitive structural proof. nih.govresearchgate.netbeilstein-journals.org
In another study, the structure of a complex natural product containing a 2,3,4-trihydroxypentanoic acid moiety was elucidated using a suite of NMR techniques, including ¹H-NMR, ¹³C-NMR, and DEPT-135, which helps distinguish between CH, CH₂, and CH₃ groups. nih.govdovepress.com The structural confirmation of various stereoisomers of related compounds, such as 2-fluoro-3,4,5-trihydroxypentanoate, also relied heavily on characterization by ¹H, ¹³C, and ¹⁹F NMR. nih.gov
Quantitative Analysis Methods for this compound in Biological Matrices
Accurate quantification of this compound in biological fluids and tissues is crucial for understanding its metabolic role. Targeted metabolomics approaches are generally employed for this purpose, offering higher sensitivity and selectivity compared to non-targeted profiling. nih.gov
Mass Spectrometry-Based Quantification: GC-MS and LC-MS are the workhorses for quantitative analysis.
Isotope Dilution Mass Spectrometry: This is considered the gold standard for quantification. It involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. The ratio of the native analyte to the labeled standard is measured by MS, allowing for highly accurate and precise quantification that corrects for variations in sample preparation and instrument response. nih.gov While a specific isotope-labeled standard for this compound is not mentioned in the provided results, the principle is demonstrated for quantifying other oxidized sugar acids. nih.gov
Relative Quantification: In many metabolomics studies, changes in the relative abundance of metabolites are measured across different sample groups. cabidigitallibrary.orgfrontiersin.org For instance, the relative levels of this compound were found to change in bamboo shoots after being fed on by beetles. cabidigitallibrary.org Statistical methods like t-tests or ANOVA are used to determine the significance of these changes. nih.gov Quality control (QC) samples, created by pooling small aliquots from each study sample, are run periodically to monitor and correct for analytical variance. cabidigitallibrary.orgnih.gov
The table below summarizes findings from metabolomic studies where this compound was quantified.
| Study Subject | Biological Matrix | Analytical Method | Key Finding | Reference |
| Bamboo (Bambusa emeiensis) | Shoots | GC-MS | Relative decrease in this compound after insect feeding. | cabidigitallibrary.org |
| Piglets | Feces | GC-MS | Detected as a metabolite influenced by diet. | isciii.es |
| Tea Plants (Camellia sinensis) | Leaves | LC-MS | Showed positive correlation with succinic acid, glyceric acid, and fumaric acid during drought stress. | frontiersin.org |
| Human Infants | Urine | GC-MS | Identified as a urinary metabolite in studies of infant colic and labor. | unica.itnih.gov |
Development of High-Throughput Screening Assays for this compound Related Activities
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. mdpi.com While specific HTS assays developed solely for this compound are not detailed in the provided research, the principles for their development can be inferred from related studies on its fluorinated analogs and the enzymes that produce them.
The discovery of enzymes involved in novel metabolic pathways, such as the one producing (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), often relies on screening. nih.govrsc.org For example, the enzyme FdrC, a dehydrogenase responsible for a key step in 5-FHPA biosynthesis, was identified through bioinformatics analysis and subsequent in vitro assays. nih.govrsc.org
Developing an HTS assay for activities related to this compound would likely involve:
Target Identification: Identifying an enzyme or receptor that either produces, metabolizes, or is modulated by this compound. For example, screening for inhibitors or activators of a dehydrogenase that acts on this substrate.
Assay Principle: Designing a measurable output that is linked to the target's activity. This is often a colorimetric or fluorescent signal. For instance, enzyme assays for dehydrogenases can monitor the change in absorbance of cofactors like NAD⁺/NADH.
Miniaturization: Adapting the assay to a microplate format (e.g., 96- or 384-well plates) to allow for the simultaneous testing of many compounds.
Automation: Using robotics to handle the liquid dispensing, incubation, and reading steps, which is the hallmark of HTS.
The search for new enzymes with enhanced biofluorination capabilities has utilized screening of enzyme candidates against substrates, with subsequent product detection by HPLC, demonstrating a screening workflow that could be adapted to a higher throughput. acs.org Similarly, enzymatic assays using fluorinated substrates have been used to screen enzyme panels for desired stereoselectivity, a process that could be scaled up for HTS. nih.gov The development of HTS has been a driving force in drug discovery and enzyme engineering, and these platforms could be applied to explore the biological activities associated with this compound. mdpi.comub.edu
Genetic and Molecular Biological Approaches to 2,4,5 Trihydroxypentanoic Acid Metabolism
Gene Discovery and Functional Annotation of Genes Involved in 2,4,5-Trihydroxypentanoic Acid Pathways
The discovery and functional annotation of genes are foundational to understanding the metabolic pathways of this compound. A notable example is the identification of a gene cluster in Streptomyces sp. MA37 that is involved in the biosynthesis of a fluorinated analog, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA). rsc.orgresearchgate.net Bioinformatics analysis of the Streptomyces sp. MA37 genome led to the identification of the fdr gene cluster, which is proposed to direct the biosynthesis of 5-FHPA. researchgate.net This discovery highlights a novel fluorometabolite pathway. rsc.orgresearchgate.net
Within this cluster, the gene fdrC was overexpressed and its product characterized as a NAD+-dependent dehydrogenase. rsc.orgresearchgate.net This enzyme is responsible for the oxidation of 5-fluoro-5-deoxy-D-ribose (5-FDR) to a lactone intermediate, which is then hydrolyzed to form 5-FHPA. rsc.orgresearchgate.net This detailed functional annotation provides a clear enzymatic step in the biosynthetic pathway.
In Escherichia coli, genes such as yihX and yihZ have been implicated in related metabolic processes. yihX encodes a phosphatase with activity towards various sugar phosphates, including alpha-D-glucose 1-phosphate. uniprot.orgnih.gov While not directly acting on this compound, its role in sugar phosphate (B84403) metabolism suggests a potential indirect involvement in the supply of precursors for polyhydroxy acid synthesis. The yihZ gene, also known as dtd, encodes a D-Tyr-tRNATyr deacylase, which is involved in recycling misaminoacylated tRNAs and plays a role in detoxifying cells from D-tyrosine. researchgate.netecoliwiki.org Although its direct link to this compound metabolism is not established, its presence in an operon with yihX suggests a coordinated functional role in cellular metabolism. researchgate.net
Table 1: Genes and Their Functions in or Related to this compound Pathways
| Gene/Gene Cluster | Organism | Function | Reference |
| fdr gene cluster | Streptomyces sp. MA37 | Proposed to direct the biosynthesis of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA). | researchgate.net |
| fdrC | Streptomyces sp. MA37 | Encodes a NAD+-dependent dehydrogenase that oxidizes 5-fluoro-5-deoxy-D-ribose (5-FDR). | rsc.orgresearchgate.net |
| yihX | Escherichia coli | Encodes a haloacid dehalogenase-like phosphatase (HAD4) that hydrolyzes alpha-D-glucose 1-phosphate. | uniprot.orgnih.gov |
| yihZ (dtd) | Escherichia coli | Encodes a D-Tyr-tRNATyr deacylase involved in recycling misaminoacylated tRNAs. | researchgate.netecoliwiki.org |
Targeted Gene Perturbation Studies to Elucidate this compound Functions
Targeted gene perturbation, such as gene knockout or knockdown, is a powerful tool to elucidate the specific functions of genes involved in metabolic pathways. By observing the phenotypic changes that result from disrupting a particular gene, researchers can infer its role in the metabolism of a compound like this compound.
In the context of the fluorinated analog, genetic inactivation of key biosynthetic genes in Streptomyces sp. MA37 led to an accumulation of unidentified fluorometabolites. mdpi.com This suggests that the perturbed genes are indeed involved in the downstream processing of intermediates in the 5-FHPA pathway.
In E. coli, inactivation of the yihZ gene resulted in increased sensitivity to D-tyrosine, highlighting its role in detoxification. researchgate.net While this study did not directly investigate this compound, it demonstrates how targeted gene disruption can be used to assign function. Future studies could apply this approach to directly investigate the role of candidate genes in the metabolism and function of this compound.
Heterologous Expression and Pathway Reconstruction for this compound Biosynthesis
Heterologous expression, the expression of a gene or a set of genes in a host organism that does not naturally produce the corresponding protein(s), is a key strategy for pathway reconstruction and the production of valuable compounds. This approach has been successfully applied to elucidate and engineer biosynthetic pathways for various natural products.
The biosynthetic gene cluster for holomycin (B130048) from Streptomyces clavuligerus has been identified and heterologously expressed, demonstrating the feasibility of this approach for complex metabolic pathways. abdn.ac.uk Similarly, the in vitro reconstitution of the biosynthetic pathway for 3-hydroxypicolinic acid has been achieved. abdn.ac.uk
In the case of the fluorinated analog of this compound, the overexpression of the fdrC gene from Streptomyces sp. MA37 in a heterologous host allowed for the characterization of its enzymatic activity. rsc.orgresearchgate.net This is a crucial step towards the complete reconstruction of the 5-FHPA biosynthetic pathway in a heterologous system. Such a reconstruction would not only confirm the proposed pathway but could also enable the sustainable production of this and potentially other novel fluorinated compounds. The successful heterologous expression of a fluorinase from a marine-derived Streptomyces species in E. coli further underscores the potential of this strategy for producing fluorinated molecules. semanticscholar.org
Synthetic Biology and Metabolic Engineering Strategies for 2,4,5 Trihydroxypentanoic Acid
Rational Design of Microbial Cell Factories for Enhanced 2,4,5-Trihydroxypentanoic Acid Production
The successful production of 2,4,5-THPA hinges on the selection of a suitable microbial host and the rational application of genetic engineering tools to channel metabolic flux towards the target molecule. The design of an efficient cell factory involves introducing a biosynthetic pathway for the product while optimizing the host's native metabolism to provide the necessary precursors and energy.
The native producer of the fluorinated analog, Streptomyces sp. MA37, serves as a logical starting point, as it already possesses the key enzymatic machinery. nih.govmdpi.com However, industrial workhorses such as Escherichia coli and Pseudomonas putida are attractive alternative hosts due to their fast growth rates, well-characterized genetics, and proven track record in producing other organic acids and polyhydroxyalkanoates (PHAs). researchgate.netfrontiersin.orgjmb.or.kr
The rational design process for a 2,4,5-THPA-producing strain would involve:
Heterologous Gene Expression : Introducing the gene encoding a dehydrogenase capable of oxidizing a pentose (B10789219) precursor into the selected host. The FdrC enzyme from Streptomyces sp. MA37, which catalyzes the oxidation of 5-fluoro-5-deoxy-D-ribose, has been shown to also recognize the non-fluorinated D-ribose as a substrate, making it a prime candidate enzyme. nih.gov
Precursor Channeling : Engineering the host's central carbon metabolism, particularly the pentose phosphate (B84403) pathway (PPP), to increase the intracellular pool of D-ribose, the likely precursor for 2,4,5-THPA biosynthesis.
Elimination of Competing Pathways : Deleting genes responsible for pathways that compete for the precursor or that could degrade the final product. For instance, in P. putida, pathways for degrading aromatic acids like para-hydroxybenzoic acid (PHBA) are common knockout targets to prevent product loss. frontiersin.org
Cofactor Engineering : Ensuring a balanced supply of necessary cofactors, such as the NAD+ required by the FdrC dehydrogenase, is critical for sustained high-yield production. nih.gov
Below is a table summarizing potential microbial hosts for engineering 2,4,5-THPA production.
| Microbial Host | Rationale for Selection | Key Engineering Considerations |
| Streptomyces sp. MA37 | Native producer of the analogous compound 5-FHPA and contains the key enzyme FdrC. researchgate.netnih.gov | Overexpression of native fdrC gene; engineering precursor flux from central metabolism; optimizing fermentation conditions. |
| Escherichia coli | Fast growth, well-established genetic tools, and proven success in producing various organic acids and PHA monomers. researchgate.netjmb.or.kr | Heterologous expression of a suitable dehydrogenase (e.g., FdrC); optimization of the pentose phosphate pathway; knockout of pathways consuming D-ribose. |
| Pseudomonas putida | Metabolic robustness, high tolerance to metabolic stress, and established use in producing complex chemicals like PHAs and PHBA. frontiersin.org | Introduction of the biosynthetic pathway; deletion of competing pathways for chorismate or other intermediates; cofactor regeneration engineering. frontiersin.org |
| Corynebacterium glutamicum | Established industrial producer of amino acids and derived chemicals, with a well-understood metabolism. | Engineering the pentose phosphate pathway for enhanced precursor supply; heterologous expression of the terminal oxidase. |
Optimization of Biosynthetic Pathways for this compound in Engineered Systems
The proposed biosynthetic pathway for 2,4,5-THPA is modeled on the terminal step of 5-FHPA biosynthesis in Streptomyces sp. MA37. nih.govresearchgate.net This pathway involves the NAD+-dependent oxidation of a pentose sugar by the dehydrogenase FdrC. nih.gov The reaction is believed to proceed through an unstable lactone intermediate which is subsequently hydrolyzed to the final carboxylic acid product. researchgate.netnih.gov
The optimization of this pathway in an engineered host would focus on two primary areas:
Enhancing Precursor Supply : The most likely precursor for 2,4,5-THPA is D-ribose, which is derived from D-ribose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP). Strategies to boost its availability include:
Overexpressing key enzymes of the non-oxidative PPP, such as transketolase and transaldolase, to increase the metabolic flux towards pentose sugars.
Deleting genes that pull D-ribose-5-phosphate into other pathways, such as nucleotide biosynthesis.
Relieving transcriptional repression of metabolic pathways that supply precursors. For example, knocking out the repressor hexR in P. putida has been used to increase the supply of erythrose-4-phosphate, another PPP-derived precursor for aromatic compound synthesis. frontiersin.org
Balancing Cofactors : The FdrC enzyme is an NAD+-dependent dehydrogenase, meaning the reaction consumes NAD+ and produces NADH. nih.gov A high rate of 2,4,5-THPA production could disrupt the cell's redox balance by depleting the NAD+ pool. To counteract this, strategies for NAD+ regeneration must be implemented. This can involve engineering the respiratory chain or introducing other enzymatic reactions that oxidize NADH back to NAD+.
Strategies for Improving Enzyme Efficiency and Substrate Flux in this compound Producing Strains
Improving Enzyme Efficiency: The key enzyme identified for 2,4,5-THPA synthesis, FdrC, naturally acts on 5-fluoro-5-deoxy-D-ribose (5-FDR). nih.gov While it also accepts D-ribose as a substrate, its kinetic performance is significantly lower with the non-fluorinated sugar. nih.gov In vitro characterization has shown that the catalytic efficiency (kcat/Km) of FdrC for D-ribose is substantially lower than for its native fluorinated substrate. nih.gov
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| 5-fluoro-5-deoxy-D-ribose (5-FDR) | 23 ± 2.1 | 1.5 ± 0.1 | 6.5 x 10⁴ |
| D-ribose | 110 ± 15 | 0.08 ± 0.01 | 7.3 x 10² |
Enhancing Substrate Flux: Beyond optimizing the enzyme itself, ensuring a high rate of substrate delivery is paramount. This involves a systems-level approach to metabolic engineering where the host's entire metabolic network is considered. Key strategies include:
Deregulation of Central Metabolism : Modifying regulatory networks to continuously channel carbon from primary feedstocks (like glucose) into the pentose phosphate pathway.
Blocking Competing Reactions : Identifying and knocking out enzymes that convert D-ribose or its immediate precursors into biomass or other byproducts.
Metabolic Modeling : Utilizing computational tools like Flux Balance Analysis (FBA) to predict the effects of gene knockouts or overexpressions, allowing for the identification of non-intuitive targets to maximize flux towards 2,4,5-THPA.
Development of Novel Biocatalytic Routes Involving this compound Intermediates
The discovery of the biosynthetic pathway to 5-FHPA in Streptomyces sp. MA37 itself represents a novel biocatalytic route, demonstrating that new pathways can branch from established metabolic nodes. nih.govtandfonline.comacs.org The pathway to 5-FHPA diverges from the synthesis of fluoroacetate (B1212596) and 4-fluorothreonine (B18676) at the level of a fluorinated ribose phosphate intermediate. nih.gov
This principle can be extended to use 2,4,5-THPA not just as an end product, but as a valuable intermediate for other complex molecules. Its structure, featuring multiple hydroxyl groups and a carboxylic acid, makes it a versatile C5 platform chemical for further enzymatic or chemical derivatization.
Novel biocatalytic routes could include:
Polymer Synthesis : Using 2,4,5-THPA as a monomer for novel polyhydroxyalkanoates (PHAs) or other polyesters. This would require the identification or engineering of a PHA synthase capable of recognizing and polymerizing this specific monomer, potentially creating bioplastics with unique material properties. researchgate.netnih.gov
Chemoenzymatic Synthesis : Employing 2,4,5-THPA as a biologically produced chiral starting material for subsequent chemical modifications, leading to complex, high-value molecules that are difficult to produce through traditional synthesis alone. nih.gov
Enzymatic Cascades : Designing multi-enzyme "one-pot" reactions where 2,4,5-THPA is produced and then immediately converted into a downstream product. For example, further oxidation, reduction, or amination reactions could yield a variety of C5 chemicals. The in vitro reconstruction of the 4-fluorothreonine pathway from simpler precursors serves as a model for this type of cascade design. tandfonline.comresearchgate.net
The development of such routes expands the chemical diversity accessible through biotechnology and positions 2,4,5-THPA as a key intermediate in sustainable chemical production.
Computational and Theoretical Studies of 2,4,5 Trihydroxypentanoic Acid
Molecular Dynamics Simulations and Docking Studies of 2,4,5-Trihydroxypentanoic Acid with Enzymes
Molecular dynamics (MD) simulations and docking studies are instrumental in elucidating the interactions between a small molecule, like this compound, and a biological macromolecule, typically an enzyme. These computational techniques can predict binding affinities, identify key interacting residues, and describe the conformational changes that occur upon binding.
While specific molecular docking and MD simulation studies for this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on its fluorinated analog, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA). The biosynthesis of 5-FHPA in Streptomyces sp. MA37 involves the enzyme FdrC, a NAD+-dependent dehydrogenase. rsc.orgnih.govresearchgate.net This enzyme catalyzes the oxidation of 5-fluoro-5-deoxy-D-ribose (5-FDR) to a lactone, which is then hydrolyzed to 5-FHPA. rsc.orgnih.govresearchgate.net
Given the structural similarity between this compound and its fluorinated counterpart, it is plausible that FdrC or homologous dehydrogenases could interact with a non-fluorinated substrate. A hypothetical docking study of this compound into the active site of an FdrC homolog would likely reveal key interactions.
Hypothetical Docking Interaction of this compound with a Dehydrogenase:
| Interacting Residue (Hypothetical) | Interaction Type | Functional Group on this compound |
| Aspartic Acid / Glutamic Acid | Hydrogen Bond | C4-Hydroxyl group |
| Serine / Threonine | Hydrogen Bond | C2-Hydroxyl group |
| Arginine / Lysine (B10760008) | Ionic Interaction / H-Bond | Carboxylate group |
| NAD+ cofactor | Proximity | C2-Hydroxyl for oxidation |
| Hydrophobic Residues (e.g., Leucine, Valine) | van der Waals forces | Alkyl backbone |
This table illustrates the types of interactions that would be investigated in a typical molecular docking study. The hydroxyl groups and the carboxylic acid function of this compound would be expected to form a network of hydrogen bonds with polar and charged residues within the enzyme's active site, anchoring it for a potential catalytic reaction. MD simulations could then be employed to explore the stability of this binding pose over time and to observe any conformational adjustments in both the ligand and the enzyme. researchgate.net
In Silico Pathway Analysis and Flux Balance Modeling of this compound Metabolism
In silico pathway analysis and flux balance modeling are computational methods used to understand the metabolic context and flow of metabolites through a biological system. This compound has been identified as a metabolite in various biological systems, suggesting its integration into central metabolism.
For instance, it has been detected in the cambial zone of Eucalyptus grandis, where its abundance changes seasonally, indicating a role in carbon metabolism. nih.gov It has also been identified as a degradation product of cellulose (B213188) under alkaline conditions. hud.ac.uk In maize primary roots, its levels were observed to decrease under drought and heat stress, pointing to its involvement in stress response pathways. nih.gov
A bioinformatics-driven analysis of the biosynthesis of the related compound 5-FHPA in Streptomyces sp. MA37 identified a gene cluster (fdr) responsible for its production from 5-fluoro-5-deoxy-D-ribose. rsc.orgnih.govresearchgate.net This pathway branches off from the primary fluorometabolite pathway. nih.gov A plausible metabolic pathway for the non-fluorinated this compound could be analogous, potentially originating from pentose (B10789219) sugars.
Plausible Metabolic Context of this compound:
| Metabolic Process | Precursor/Product Relationship | Potential Enzymes Involved | Organism/Context |
| Pentose Phosphate (B84403) Pathway | Precursor: Ribose/Xylose derivative | Dehydrogenases, Isomerases | General Metabolism |
| Cellulose Degradation | Product of cellulose breakdown | Cellulases, Hydrolases | Environmental/Microbial |
| Plant Stress Response | Metabolite level changes | Oxidoreductases | Zea mays, Eucalyptus grandis nih.govnih.gov |
| Microbial Metabolism | Biosynthesis/Degradation | Dehydrogenases (e.g., FdrC homolog) | Streptomyces sp. rsc.orgnih.govresearchgate.net |
Flux balance analysis (FBA) could be used to quantitatively predict the metabolic flux through pathways involving this compound. By constructing a stoichiometric model of a target organism's metabolism, FBA can simulate how the production or consumption of this compound is affected by different growth conditions or genetic modifications. Such models would be invaluable for metabolic engineering efforts aimed at either producing this compound or understanding its role in complex metabolic networks.
Quantum Chemical Calculations to Predict Reactivity and Conformational Landscape of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to predict the electronic structure, geometry, and reactivity of molecules. These methods can provide deep insights into the conformational landscape and chemical properties of this compound.
The conformational flexibility of this compound is significant due to the rotatable single bonds in its carbon backbone and the orientation of its multiple hydroxyl groups and the carboxylic acid group. Quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. This is crucial for understanding how the molecule might present itself to an enzyme's active site.
While specific quantum chemical studies on this compound are scarce, studies on similar molecules demonstrate the utility of these methods. For example, quantum chemical calculations were used to explain the mass spectral behavior of isomeric 2,3-dihydroxypentanoic acid sulfates, highlighting how the position of a functional group can influence molecular stability and fragmentation pathways. researchgate.net
Predicted Data from a Hypothetical Quantum Chemical Study:
| Property | Predicted Value/Information | Significance |
| Lowest Energy Conformer | Geometry coordinates (bond lengths, angles) | Represents the most stable structure in the gas phase. |
| Relative Conformational Energies | ΔE (kcal/mol) for various rotamers | Indicates the population of different conformers at equilibrium. |
| HOMO-LUMO Gap | Energy difference (eV) | Relates to chemical reactivity and electronic transitions. |
| Partial Atomic Charges | Charge distribution across the molecule | Identifies nucleophilic and electrophilic sites for reactions. |
| Vibrational Frequencies | Infrared spectrum prediction | Can be compared with experimental IR data for structure validation. |
Such calculations would reveal, for instance, the propensity for intramolecular hydrogen bonding between the hydroxyl groups and the carboxylic acid moiety, which would significantly influence the molecule's shape and reactivity. Understanding the conformational landscape is a prerequisite for accurate molecular docking studies and for interpreting spectroscopic data.
Advanced Research on Derivatives and Analogues of 2,4,5 Trihydroxypentanoic Acid
Isolation and Characterization of Novel Natural Derivatives of 2,4,5-Trihydroxypentanoic Acid
The exploration of natural sources has led to the discovery of novel derivatives of this compound, expanding the chemical diversity of this class of compounds. These natural products often possess unique structural modifications that can impart specific biological activities. The process of isolating and characterizing these molecules is a meticulous endeavor, relying on advanced analytical techniques to elucidate their precise chemical structures.
One notable example is the identification of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) , a fluorinated metabolite isolated from the soil bacterium Streptomyces sp. MA37. rsc.org The discovery of this compound is significant as it represents a rare example of a naturally occurring organofluorine metabolite. The biosynthesis of 5-FHPA is believed to proceed through the intermediate 5-fluoro-5-deoxy-D-ribose (5-FDR). rsc.org Bioinformatics analysis of the Streptomyces sp. MA37 genome identified a gene cluster, designated fdr, which is proposed to be responsible for the biosynthesis of 5-FHPA. rsc.org The characterization of 5-FHPA was confirmed through the synthesis of a reference compound and comparative analysis using 19F-NMR and GC-MS, which verified its presence in the fermentation broth. rsc.org
Another identified natural derivative is 5-caffeoyl-2,3,4-trihydroxypentanoic acid , which has been isolated from the seeds of Solanum incanum L. This compound is a phenolic acid derivative where the hydroxyl group at the C-5 position of the trihydroxypentanoic acid is esterified with caffeic acid. Its structure was determined using physical and spectral data.
The general workflow for the isolation and characterization of such natural derivatives typically involves several key stages. The initial step is the extraction of metabolites from the natural source, often using a series of solvents with varying polarities to capture a broad range of compounds. The resulting crude extract is then subjected to various chromatographic techniques to separate the individual components.
Table 1: Chromatographic Techniques for the Isolation of Natural Products
| Chromatographic Technique | Principle of Separation | Application in Natural Product Isolation |
| Column Chromatography | Adsorption and partitioning based on polarity. | Initial fractionation of crude extracts. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (normal phase) or hydrophobicity (reversed-phase). | Purification of individual compounds from complex mixtures. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with the stationary phase. | Analysis and purification of derivatized volatile compounds. |
Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic methods.
Table 2: Spectroscopic Methods for Structural Elucidation
| Spectroscopic Method | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural clues. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores (light-absorbing groups) in the molecule. |
Through these combined methodologies, the precise chemical structures of novel natural derivatives of this compound are established, paving the way for further investigation into their biological properties.
Design and Chemical Synthesis of Bioactive Analogues of this compound
The chemical synthesis of analogues of this compound is a critical area of research aimed at developing new molecules with tailored biological activities. By systematically modifying the structure of the parent compound, chemists can explore the structure-activity relationships and optimize properties such as potency, selectivity, and metabolic stability. A key strategy in the synthesis of these often-chiral molecules is the use of chiral pool synthesis, where a readily available chiral starting material is used to construct the target molecule.
A notable example is the use of a selectively protected derivative of this compound as a chiral synthon for the synthesis of a fluorinated analogue of 2',3'-dideoxycytidine (ddC). researchgate.net This approach leverages the inherent chirality of the natural product to create a complex and biologically active molecule. The synthesis of such analogues often involves a series of protection and deprotection steps to selectively modify different functional groups within the molecule.
The design of bioactive analogues is often guided by computational modeling and a deep understanding of the biological target. For instance, if the goal is to inhibit a specific enzyme, the analogue can be designed to fit into the active site of the enzyme and interact with key amino acid residues.
A general synthetic approach to polyhydroxylated pentanoic acid analogues can be conceptualized in the following steps:
Starting Material Selection: Choice of a suitable chiral precursor, which could be a carbohydrate or another readily available chiral molecule.
Carbon Chain Elongation/Modification: A series of reactions to construct the five-carbon backbone of the pentanoic acid with the desired hydroxylation pattern.
Functional Group Interconversion: Modification of functional groups to introduce desired functionalities, such as esters, amides, or other groups, to modulate the biological activity.
Purification and Characterization: Rigorous purification of the final compound, typically using chromatographic methods, followed by comprehensive characterization to confirm its structure and purity.
The synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) provides a relevant example of creating bioactive analogues. mdpi.com These molecules have shown promising biological activities, including anti-inflammatory effects and enhancement of insulin (B600854) secretion. mdpi.com The synthesis of a library of FAHFA derivatives can be achieved through methods like photochemical hydroacylation, which allows for the creation of a diverse set of molecules for structure-activity relationship studies. mdpi.com
Table 3: Common Reactions in the Synthesis of Polyhydroxylated Pentanoic Acid Analogues
| Reaction Type | Description |
| Asymmetric Aldol Reaction | Forms carbon-carbon bonds while controlling the stereochemistry of newly formed chiral centers. |
| Wittig Reaction | Used to form carbon-carbon double bonds, which can then be further functionalized. |
| Grignard Reaction | Forms carbon-carbon bonds by reacting an organomagnesium compound with a carbonyl group. |
| Esterification/Amidation | Modifies the carboxylic acid group to produce esters or amides, which can alter the compound's properties. |
| Protection/Deprotection | Temporarily masks reactive functional groups to allow for selective reactions at other parts of the molecule. |
The successful design and synthesis of bioactive analogues of this compound hold significant potential for the development of new therapeutic agents.
Structure-Function Relationship Studies of this compound and its Derivatives
Understanding the relationship between the chemical structure of this compound and its derivatives and their biological function is paramount for the rational design of new and improved bioactive molecules. Structure-function relationship (SFR) studies investigate how specific structural features of a molecule influence its activity. These studies often involve synthesizing a series of related compounds with systematic variations in their structure and then evaluating their biological effects.
For hydroxylated fatty acids in general, the position and stereochemistry of the hydroxyl groups are known to be critical for their biological activity. nih.gov For instance, the presence of a hydroxyl group can facilitate interactions with biological targets, such as enzymes or receptors, through hydrogen bonding. nih.gov The specific configuration of the hydroxyl groups (R or S) can also dramatically impact binding affinity and subsequent biological response.
In the context of this compound and its derivatives, key structural features that can be systematically varied to probe structure-function relationships include:
Stereochemistry of the Hydroxyl Groups: The relative and absolute stereochemistry of the hydroxyl groups at positions 2, 4, and 5 can be altered to determine the optimal configuration for a particular biological activity.
Modification of the Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or other functional groups to investigate the importance of this group for activity and to modify properties like cell permeability.
Chain Length and Unsaturation: Although the parent compound is a pentanoic acid, analogues with different chain lengths or the introduction of double or triple bonds could be synthesized to explore the impact of these changes on bioactivity.
Addition of Functional Groups: Introducing new functional groups, such as halogens, alkyl groups, or aromatic rings, at various positions on the carbon backbone can lead to new interactions with biological targets.
The biological activity of fatty acid amide derivatives, for example, has been shown to be dependent on the number of carbon atoms in the skeleton. nih.gov This highlights the importance of chain length in determining the biological function of this class of molecules. Similarly, for hydroxylated fatty acids that interact with enzymes like sphingomyelin (B164518) synthase, the presence and configuration of the hydroxyl group can significantly affect substrate binding and the subsequent enzymatic reaction. nih.gov
Table 4: Investigating Structure-Function Relationships
| Structural Modification | Potential Impact on Biological Function |
| Varying Stereochemistry | Altered binding affinity and selectivity for biological targets. |
| Esterification of Carboxylic Acid | Changes in solubility, cell permeability, and metabolic stability. |
| Alkylation of Hydroxyl Groups | Reduced hydrogen bonding capacity, potentially altering target interactions. |
| Introduction of Halogens | Can influence electronic properties and metabolic stability. |
By systematically synthesizing and testing a variety of derivatives, researchers can build a comprehensive understanding of the structure-function relationships for this compound and its analogues. This knowledge is invaluable for the design of new compounds with enhanced and more specific biological activities.
Future Perspectives and Emerging Avenues in 2,4,5 Trihydroxypentanoic Acid Research
Elucidation of Undiscovered Metabolic Pathways Involving 2,4,5-Trihydroxypentanoic Acid
While this compound has been identified as a product of sugar conversion, its complete metabolic journey within biological systems remains largely unmapped. Future research will likely focus on uncovering the networks of reactions that produce and consume this molecule.
A significant area of investigation involves its fluorinated analogue, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), a metabolite discovered in the soil bacterium Streptomyces sp. MA37. researchgate.netresearchgate.net The biosynthesis of 5-FHPA proceeds through the intermediate 5-fluoro-5-deoxy-D-ribose (5-FDR) and follows a pathway distinct from that of other known organofluorines like fluoroacetate (B1212596) and 4-fluorothreonine (B18676). researchgate.netnih.gov This discovery strongly suggests the existence of novel metabolic routes for pentanoic acid derivatives. The pathway that converts the pathway intermediate 5-fluoro-5-deoxy-d-ribose into 5-fluoro-2,3,4-trihydroxypentanoic acid reveals new possibilities for the fluorinase pathway. nih.gov
Another promising lead is the Dahms pathway, an oxidative route for D-xylose metabolism. This pathway involves the intermediate 2-keto-3-deoxy-pentanoic acid, a close structural relative of this compound. google.com Genetically engineering this pathway in microorganisms could not only illuminate the metabolic fate of related pentanoic acids but also enable the production of various value-added chemicals. google.com Furthermore, studies have shown that this compound can be formed from xylose through the intramolecular Cannizzaro reaction of 3-deoxyxylosone, pointing to specific chemical transformations that may be mirrored in biological systems. researchgate.net
Exploration of Novel Enzyme Classes Acting on this compound and its Analogues
The discovery of novel metabolic pathways is intrinsically linked to the identification of the enzymes that catalyze them. Research into the enzymes acting on this compound and its analogues is a critical next step.
A key breakthrough has been the identification of FdrC, a novel NAD+-dependent short-chain dehydrogenase from Streptomyces sp. MA37. researchgate.net This enzyme catalyzes the oxidation of 5-fluoro-D-ribose, a precursor to 5-FHPA, to its corresponding lactone. researchgate.netnih.gov This finding opens the door to discovering a broader class of dehydrogenases that may act on non-fluorinated this compound or its precursors.
The broader field of halogenases also offers a rich area for exploration. While the fluorinase enzyme is responsible for the initial C-F bond formation leading to 5-FHPA, other classes of halogenases—such as flavin-dependent, heme-iron dependent, and Fe(II)/2-oxoglutarate-dependent halogenases—could potentially be engineered or discovered to act on pentanoic acid scaffolds, creating a diverse range of functionalized molecules. researchgate.nettandfonline.com Additionally, enzymes from established pathways like the Dahms pathway, including D-xylose dehydrogenase and D-xylonate dehydratase, are crucial for producing precursors and are targets for enzymological study. google.com Aldolases are also recognized as key biocatalysts for the stereoselective carbon-carbon bond formations necessary to construct polyoxygenated compounds like this compound. lookchem.com
Table 1: Enzymes and Pathways Related to this compound and its Analogues
| Enzyme/Pathway | Organism/System | Function/Relevance | Citations |
| FdrC Dehydrogenase | Streptomyces sp. MA37 | NAD+-dependent oxidation of 5-fluoro-D-ribose to a lactone, a direct precursor to 5-FHPA. | researchgate.netnih.gov |
| Fluorinase (FlA) | Streptomyces cattleya | Catalyzes C-F bond formation, initiating the biosynthetic pathway for fluorinated metabolites like 5-FHPA. | ipp.ptresearchgate.net |
| Dahms Pathway | Caulobacter crescentus, engineered S. cerevisiae | Oxidative pathway of D-xylose involving the intermediate 2-keto-3-deoxy pentanoic acid. | google.com |
| D-xylose dehydrogenase | Part of Dahms Pathway | Catalyzes the conversion of D-xylose to D-xylonolactone. | google.com |
| D-xylonate dehydratase | Part of Dahms Pathway | Catalyzes the conversion of D-xylonate to 2-keto-3-deoxy pentanoic acid. | google.com |
| Aldolases | General Biocatalysis | Key for stereoselective C-C bond formation to produce polyoxygenated chiral molecules. | lookchem.com |
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology
A systems-level understanding of the role of this compound requires the integration of data from various "omics" fields, including metabolomics, transcriptomics, and genomics. Such approaches can reveal correlations and causal relationships that are not apparent from single-level studies.
Metabolomic profiling has successfully identified this compound in diverse biological contexts. For instance, in tea plants (Camellia sinensis) subjected to drought stress, the levels of this compound were found to have a positive correlation with key organic acids in the TCA cycle, such as succinic acid and fumaric acid. frontiersin.orgresearchgate.net Similarly, it was identified as a differential metabolite in bamboo shoots responding to infestation by the bamboo snout beetle, suggesting a role in plant defense mechanisms. cabidigitallibrary.org
An integrated metabolome and transcriptome analysis of these bamboo shoots revealed that metabolic pathways like amino acid biosynthesis and starch and sucrose (B13894) metabolism were significantly impacted, linking the changes in this compound levels to the differential expression of specific genes. cabidigitallibrary.org These studies demonstrate the power of multi-omics to place a single metabolite within a broader biological network. Future research will need to build on these findings, integrating genomic data to identify the genes encoding the relevant enzymes and transcription factors that regulate these interconnected pathways. This integrated approach is essential for translating correlational data into a mechanistic understanding of this compound's function. scienceopen.com
Table 2: Selected Research Findings from Metabolomic Studies
| Study Context | Organism | Key Finding Related to this compound | Associated Metabolites/Pathways | Citations |
| Drought Stress | Tea Plant (Camellia sinensis) | Positive correlation with TCA cycle intermediates. | Succinic acid, Glyceric acid, Fumaric acid | frontiersin.orgresearchgate.net |
| Pest Response | Bamboo (Bambusa emeiensis) | Identified as a differential metabolite in response to insect feeding. | Biosynthesis of amino acids, Starch and sucrose metabolism | cabidigitallibrary.org |
Biotechnological Applications and Sustainable Production Strategies for this compound (excluding direct human applications, safety, dosage)
Beyond its biological roles, this compound is emerging as a platform chemical with significant biotechnological potential, particularly in the context of sustainable biorefineries.
A primary focus is its production from renewable biomass. Research has demonstrated that this compound can be synthesized via the acid-catalyzed conversion of xylose, a pentose (B10789219) sugar that is a major constituent of lignocellulosic materials. escholarship.orguts.edu.au The use of catalysts like Sn-BEA, a type of Lewis acid zeolite, has proven effective in converting xylose into a mixture of products including this compound. researchgate.netescholarship.org Process optimizations, such as using toluene (B28343) as an extracting agent during the reaction, have been shown to improve product yields. escholarship.org
The chemical structure of this compound—a C5 backbone rich in hydroxyl groups—makes it an attractive monomer for the synthesis of advanced polymers. escholarship.org It is envisioned as a building block for creating hyperbranched, biodegradable polyesters. These materials could offer enhanced biocompatibility due to their hydrophilic nature, analogous to established polymers like polylactic-co-glycolic acid (PLGA). escholarship.org The development of efficient and selective catalytic or microbial production routes from biomass is a key objective for realizing this potential. Engineering microbial strains, such as Saccharomyces cerevisiae, with pathways like the Dahms pathway represents a promising strategy for the sustainable and controlled biosynthesis of this valuable chemical. google.com
Q & A
Q. What are the established synthetic pathways for 2,4,5-trihydroxypentanoic acid and its derivatives in catalytic systems?
this compound methyl ester (TPM) is synthesized via Sn-Beta-catalyzed conversion of pentoses in methanol. Competitive pathways include methyl lactate formation and furanics production, with alkali ions (e.g., K⁺) modulating selectivity. Moderate alkali concentrations enhance methyl lactate yields, while higher concentrations inhibit all pathways . For chiral derivatives, D-(+)-xylose can be converted to (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester using stereoselective acetonide protection, enabling applications in asymmetric synthesis .
Q. How can structural characterization of this compound be optimized using analytical techniques?
High-field quantitative NMR is critical for distinguishing isomers and quantifying reaction products without purification. This method resolves structural ambiguities in hydroxyl and carboxyl group positioning, particularly in complex mixtures like Sn-Beta-catalyzed reaction networks . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups, as demonstrated in metabolite profiling studies .
Q. What role does this compound play in metabolic pathways, and how is its detection validated in biological samples?
Elevated plasma levels of 3,4,5-trihydroxypentanoic acid (a structural analog) correlate with disrupted lipid/fatty acid metabolism in type 2 diabetes mellitus (T2DM). Targeted metabolomics using LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) ensures specificity and minimizes matrix interference .
Advanced Research Questions
Q. How do alkali ions influence the catalytic activity of Sn-Beta in this compound ester formation?
Alkali ions (e.g., K⁺) act as promoters at low concentrations by stabilizing transition states via electrostatic interactions, favoring methyl lactate and TPM pathways. At higher concentrations, excessive ion adsorption on Sn-Beta active sites blocks substrate access, suppressing all pathways. In situ NMR kinetic studies reveal these dual effects, emphasizing the need for precise ion concentration control in reactor design .
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
Asymmetric catalysis using chiral auxiliaries (e.g., acetonide protection) or enzymatic resolution (e.g., lipases) can achieve >95% enantiomeric excess (ee). For example, D-xylose-derived intermediates are converted to (2S,4S)-configured acetonide methyl esters via kinetic resolution, validated by chiral HPLC and optical rotation measurements .
Q. How can metabolic flux analysis (MFA) elucidate the role of this compound in disease models?
¹³C-labeled glucose tracer studies combined with GC-MS or NMR track carbon incorporation into this compound pools in T2DM models. Discrepancies between in silico flux predictions and experimental data may indicate novel regulatory nodes in lipid oxidation pathways, requiring iterative model refinement .
Q. What contradictions exist in reported catalytic selectivities for this compound synthesis, and how are they resolved?
Conflicting selectivity data arise from variations in Sn-Beta framework acidity, solvent polarity, and alkali ion identity. Controlled studies using standardized reaction conditions (e.g., 160°C, methanol solvent) and in situ NMR validation reconcile these discrepancies, attributing them to competing Lewis acid-mediated vs. Brønsted acid-mediated mechanisms .
Methodological Guidelines
- Synthesis Optimization : Use Sn-Beta catalysts with Si/Sn ratios >100 and K⁺ concentrations <0.1 M to maximize TPM yields .
- Analytical Validation : Pair quantitative ¹H NMR (400 MHz or higher) with deuterated solvents (e.g., CD₃OD) for baseline resolution of hydroxyl proton signals .
- Metabolite Profiling : Employ hydrophilic interaction liquid chromatography (HILIC)-MS for polar metabolite separation, with this compound detection in negative ion mode (m/z 163.0244) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
